molecular formula C14H11N5 B5486345 6-[(pyrazolo[1,5-a]pyridin-3-ylmethyl)amino]nicotinonitrile

6-[(pyrazolo[1,5-a]pyridin-3-ylmethyl)amino]nicotinonitrile

Cat. No.: B5486345
M. Wt: 249.27 g/mol
InChI Key: HEGXAQUCPGRBPC-UHFFFAOYSA-N
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Description

The compound “6-[(pyrazolo[1,5-a]pyridin-3-ylmethyl)amino]nicotinonitrile” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides concise access to pharmacologically active 6- (pyrazolo [1,5-a]pyridin-3-yl)pyridazinones .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyridine core . The InChI code for this compound is 1S/C8H9N3/c9-5-7-1-2-8-3-4-10-11(8)6-7;;/h1-4,6H,5,9H2;2*1H .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 220.1 . The storage temperature is between 28 C .

Properties

IUPAC Name

6-(pyrazolo[1,5-a]pyridin-3-ylmethylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5/c15-7-11-4-5-14(16-8-11)17-9-12-10-18-19-6-2-1-3-13(12)19/h1-6,8,10H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGXAQUCPGRBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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